molecular formula C8H9N3OS B14912048 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B14912048
M. Wt: 195.24 g/mol
InChI Key: GGDSNCJKPWDFQP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound that features a thieno-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-thiophenecarboxylic acid with hydrazine to form the thieno-pyrazole core, followed by subsequent functionalization to introduce the carboxamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific functional groups and the resulting properties. Its carboxamide group can form hydrogen bonds, influencing its biological activity and solubility .

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C8H9N3OS/c1-4-5-3-6(7(9)12)13-8(5)11(2)10-4/h3H,1-2H3,(H2,9,12)

InChI Key

GGDSNCJKPWDFQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N)C

Origin of Product

United States

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